molecular formula C7H7BCl2O2 B6316751 2,5-Dichloro-4-methylboronic acid CAS No. 2246725-44-8

2,5-Dichloro-4-methylboronic acid

Cat. No.: B6316751
CAS No.: 2246725-44-8
M. Wt: 204.85 g/mol
InChI Key: ZNBGBNHMPJWBJV-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylboronic acid typically involves the reaction of 2,5-dichloro-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,5-Dichloro-4-methylphenyl magnesium bromide+Trimethyl borate2,5-Dichloro-4-methylboronic acid\text{2,5-Dichloro-4-methylphenyl magnesium bromide} + \text{Trimethyl borate} \rightarrow \text{this compound} 2,5-Dichloro-4-methylphenyl magnesium bromide+Trimethyl borate→2,5-Dichloro-4-methylboronic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

    Solvents: Solvents like tetrahydrofuran or dimethylformamide are typically employed.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,5-Dichloro-4-methylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylboronic acid
  • 2,5-Dichlorophenylboronic acid
  • 4-Methylphenylboronic acid

Comparison: 2,5-Dichloro-4-methylboronic acid is unique due to the presence of both chlorine atoms and a methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,5-dichloro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBGBNHMPJWBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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